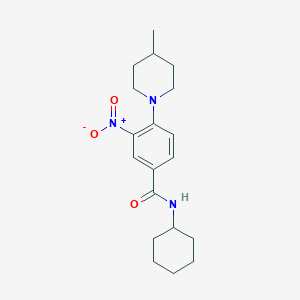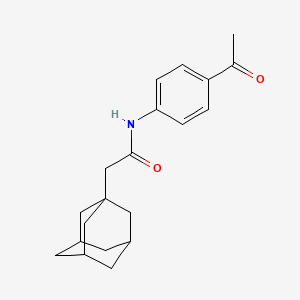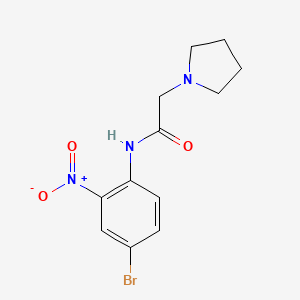![molecular formula C20H19BrN2O3S B4137892 N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4137892.png)
N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
Descripción general
Descripción
N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, also known as BRD0705, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BRD0705 is a potent inhibitor of the protein bromodomain-containing 4 (BRD4), which plays a crucial role in gene transcription and cancer cell proliferation. In
Mecanismo De Acción
BRD4 is a protein that plays a crucial role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to the chromatin. N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and transcriptional machinery. This leads to the inhibition of gene transcription and cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to have potent anti-cancer activity in various cancer cell lines. In addition to its anti-proliferative effects, N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. However, the effects of N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide on normal cells and tissues are still unclear and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has several advantages for scientific research applications. It is a small molecule compound that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. Additionally, its potent inhibitory activity against BRD4 makes it a valuable tool for studying the role of BRD4 in gene transcription and cancer cell proliferation. However, the limitations of N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the research and development of N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the development of more potent and selective inhibitors of BRD4, which can overcome the limitations of N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. Additionally, the combination of N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide with other anti-cancer agents, such as immunotherapy, may provide new opportunities for cancer treatment. Finally, the investigation of the role of BRD4 in other diseases, such as inflammation and neurodegenerative disorders, may provide new insights into the therapeutic potential of BRD4 inhibitors.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its potent inhibitory activity against BRD4 makes it a valuable tool for studying the role of BRD4 in gene transcription and cancer cell proliferation. However, further research is needed to fully understand its biochemical and physiological effects and to optimize its pharmacokinetic properties for clinical use. The future directions for the research and development of N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide are promising and may provide new opportunities for cancer treatment and other diseases.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. As a potent inhibitor of BRD4, N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. Additionally, N-(4-bromophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-2-13-5-3-4-6-16(13)23-19(25)11-17(20(23)26)27-12-18(24)22-15-9-7-14(21)8-10-15/h3-10,17H,2,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPIEQYVQFLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4137809.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4137814.png)
![2-chloro-5-iodo-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4137829.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-furylmethyl)amino]carbonothioyl}propanamide](/img/structure/B4137836.png)

![N-(2,6-dichlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4137843.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4137844.png)
![N-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B4137850.png)
![2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4137855.png)

![4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4137866.png)

![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4137886.png)
![1-[4-(3,5-dichloro-4-isopropoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4137898.png)